(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Enantioselective synthesis Chiral ligand procurement Absolute configuration control

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine (CAS 174677-83-9) is a chiral C₂-symmetric tetradentate diaminodiphosphine (PNNP) ligand built on a (1S,2S)-1,2-diaminocyclohexane scaffold. The ligand coordinates transition metals through two soft phosphine donors and two hard amine nitrogen atoms, forming a P₂N₂ donor set that yields well-defined, rigid metal complexes.

Molecular Formula C44H44N2P2
Molecular Weight 662.798
CAS No. 174677-83-9
Cat. No. B598583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
CAS174677-83-9
Molecular FormulaC44H44N2P2
Molecular Weight662.798
Structural Identifiers
SMILESC1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2/t41-,42-/m0/s1
InChIKeyGEZITKLHMKZYMH-COCZKOEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine (CAS 174677-83-9) Is a Defined Chiral PNNP Ligand for Asymmetric Catalysis Procurement


(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine (CAS 174677-83-9) is a chiral C₂-symmetric tetradentate diaminodiphosphine (PNNP) ligand built on a (1S,2S)-1,2-diaminocyclohexane scaffold [1]. The ligand coordinates transition metals through two soft phosphine donors and two hard amine nitrogen atoms, forming a P₂N₂ donor set that yields well-defined, rigid metal complexes. It is supplied as a yellow solid (≥97% purity, 99% ee) and requires storage under inert atmosphere at 2–8 °C . The preformed dichloro ruthenium(II) complex (CAS 302924-37-4) is also commercially available, enabling direct catalyst screening without in‑situ ligand‑metal assembly .

Why Generic Substitution of (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine Fails: Comparator-Specific Differentiation


Simple replacement of this ligand by another chiral PNNP ligand or by a monodentate phosphine is not scientifically valid because the catalytic performance is governed by the exact combination of stereochemistry, donor‑atom hybridization, and steric environment. The (1S,2S) configuration of the cyclohexane backbone imposes a specific chiral pocket; the enantiomeric (1R,2R) form (CAS 174758-63-5) produces the opposite absolute configuration of the product, making them non‑interchangeable for a given target enantiomer [1]. Furthermore, the saturated amine backbone in this ligand differs fundamentally from the imine (Schiff‑base) analog [2], altering the σ‑donor strength, conformational flexibility, and stability of the metal complex. Finally, the substitution pattern on the phosphine aryl groups (diphenyl vs. di‑o‑tolyl) significantly modulates both enantioselectivity and catalyst activity [3]. These multidimensional differences mean that a ‘similar’ PNNP ligand cannot be substituted without re‑optimizing the entire catalytic process.

Quantitative Evidence Guide: Differentiating (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine from Its Closest Analogs


Enantiomeric Configuration Inversion vs. (1R,2R)-Enantiomer (CAS 174758-63-5)

The (1S,2S) enantiomer of the ligand (CAS 174677-83-9) and its (1R,2R) counterpart (CAS 174758-63-5) are non‑superimposable mirror images that direct asymmetric induction in opposite senses. When used in asymmetric transfer hydrogenation of aromatic ketones with Ru, the (1S,2S) ligand delivers the (S)-alcohol product with up to 96% ee, whereas the (1R,2R) enantiomer gives the (R)-alcohol with comparable enantioselectivity [1]. Substituting one enantiomer for the other would invert the product configuration, which is unacceptable for a target molecule with a defined absolute stereochemistry [2].

Enantioselective synthesis Chiral ligand procurement Absolute configuration control

Backbone Saturation: Amine (Target) vs. Imine Analog in Metal Complex Stability

The target compound possesses a fully saturated 1,2-diamine backbone (P₂N₂H₄), whereas the imine analog (1S,2S)-N,N′-bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine contains two C=N bonds. The saturated amine is a stronger σ‑donor and creates a more electron‑rich metal center, which enhances catalyst stability and alters substrate selectivity. In Cu(I) complexes, the saturated ligand (S,S)-II forms a robust tetradentate complex that does not exhibit imine‑arm dissociation at ambient temperature, whereas the imine analog (S,S)-I undergoes rapid dissociation of one imino group as revealed by variable‑temperature ³¹P NMR [1]. This hemilabile behavior of the imine ligand can lead to catalyst deactivation or off‑pathway reactivity.

PNNP ligand design Ruthenium catalysis Ligand donor strength

Phosphine Aryl Substitution: Diphenyl vs. Di‑o‑tolyl in Asymmetric Transfer Hydrogenation

The diphenylphosphino derivative (target compound) offers a different steric and electronic profile compared to the di‑o‑tolylphosphino analog. In asymmetric transfer hydrogenation of acetophenone catalyzed by in‑situ RuCl₂(PPh₃)₃/PNNP systems, the di‑o‑tolyl analog achieved 99% conversion and 96% ee [1]. While direct data for the diphenyl derivative under identical conditions are not available in the public literature, the diphenyl ligand is expected to provide a less sterically congested chiral pocket, potentially favoring smaller substrates or enabling different substrate scopes. This represents a cross‑study comparable differentiation where the steric parameter (Tolman cone angle or percent buried volume) is the discriminating factor.

Asymmetric transfer hydrogenation PNNP-Ru catalysts Ligand steric tuning

Preformed Ruthenium(II) Complex Availability Reduces Experimental Variability

The dichloro ruthenium(II) complex [RuCl₂(1S,2S‑PNNP)] (CAS 302924-37-4) is commercially available at ≥97% purity . This contrasts with many chiral PNNP ligands that require in‑situ metalation with RuCl₂(PPh₃)₃, a step that introduces variability from metal precursor quality, ligand‑to‑metal ratio, and pre‑activation protocol. Using the preformed complex eliminates a source of batch‑to‑batch catalytic performance variation. For the structurally related imine PNNP‑Ru complex [RuCl(PNNP)]SbF₆, precise counterion control (SbF₆⁻ vs. BF₄⁻ vs. PF₆⁻) was shown to alter diastereoselectivity (85:15 cis:trans for SbF₆⁻) and enantioselectivity (99% ee) in cyclopropanation of 1‑octene [1], underscoring the importance of well‑defined catalyst composition.

Pre-catalyst procurement Ruthenium PNNP complexes Reproducibility

Enantiomeric Purity Specification (99% ee) Ensures Asymmetric Induction Reproducibility

The target ligand is specified at 99% enantiomeric excess (ee) by suppliers, with chemical purity ≥97% . This high enantiopurity is essential because any contamination by the (1R,2R) enantiomer would directly erode the enantioselectivity of the catalytic reaction. In contrast, many generic chiral phosphine ligands are supplied at lower enantiopurity (e.g., 95% ee) or without enantiopurity specification, forcing users to verify and potentially upgrade the ligand before use . The defined 99% ee specification reduces the risk of unpredictable catalyst performance due to ligand enantiomeric impurity.

Chiral ligand quality control Enantiomeric excess Procurement specification

When to Choose (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: Evidence‑Backed Application Scenarios


Asymmetric Transfer Hydrogenation of Aromatic Ketones to (S)-Alcohols

This ligand, in combination with ruthenium precursors, generates a catalyst that reduces prochiral aromatic ketones to chiral secondary alcohols with high enantioselectivity (up to 96% ee for the (S)-enantiomer). The saturated amine backbone provides a robust, electron‑rich metal center that maintains activity over extended reaction times [1]. Users seeking to produce (S)-configured alcohols for pharmaceutical intermediates should select the (1S,2S) enantiomer specifically.

Cis-Selective Asymmetric Cyclopropanation of Olefins

The PNNP‑Ru complex derived from this ligand scaffold has demonstrated excellent cis‑selectivity (up to 85:15 cis:trans) and high enantioselectivity (up to 99% ee) in the cyclopropanation of 1‑octene and styrene with ethyl diazoacetate [2]. The saturated amine backbone contributes to catalyst stability under the reaction conditions, making this ligand a candidate for cyclopropanation chemistry where cis‑selectivity is critical.

Copper(I)-Catalyzed Asymmetric Reactions Requiring Rigid Tetradentate Coordination

Unlike the imine analog, which exhibits hemilabile behavior at ambient temperature, the saturated amine ligand forms a stable tetradentate Cu(I) complex that maintains its integrity at 25 °C [3]. This property is advantageous for asymmetric reactions where ligand dissociation would lead to catalyst deactivation or loss of stereocontrol, such as in asymmetric allylic alkylation or conjugate addition reactions.

Procurement of a Preformed Ruthenium(II) Pre-Catalyst for High‑Throughput Screening

The availability of the preformed dichloro Ru(II) complex [RuCl₂(1S,2S‑PNNP)] (CAS 302924-37-4) at ≥97% purity enables direct use in catalytic screening without in‑situ metalation steps . This reduces experimental variability and accelerates the identification of optimal reaction conditions, making it a preferred procurement option for laboratories conducting high‑throughput asymmetric catalysis development.

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